![molecular formula C21H19ClFN5O2 B2519527 N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide CAS No. 1251608-02-2](/img/structure/B2519527.png)
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a piperidine ring, and an amide group. It also contains a fluorine atom and a chlorine atom attached to aromatic rings .
Molecular Structure Analysis
The molecular structure of this compound is likely to be determined by the arrangement of its functional groups and the nature of its constituent atoms. The presence of the triazole and piperidine rings, as well as the amide group, will contribute to its three-dimensional structure .Chemical Reactions Analysis
The chemical reactivity of this compound will be influenced by its functional groups. The triazole ring, for example, is known to participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
- The piperazine moiety in this compound is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers explore its potential as a scaffold for designing novel pharmaceutical agents.
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been widely employed in drugs . These drugs often target various receptors in the body, contributing to their wide range of biological and pharmaceutical activity .
Mode of Action
It’s worth noting that similar compounds, such as piperazine derivatives, often interact with their targets through various mechanisms, including cyclization reactions .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a variety of biochemical pathways.
Result of Action
Similar compounds have shown significant activity against various diseases, suggesting that they may have notable molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O2/c22-14-4-3-5-16(12-14)28-13-19(25-26-28)21(30)27-10-8-15(9-11-27)24-20(29)17-6-1-2-7-18(17)23/h1-7,12-13,15H,8-11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMWQNQWWWEDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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